(9Z,11Z)-9,11-Octadecadienoic acid methyl ester
Overview
Description
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester is a methyl ester derivative of octadecadienoic acid, a type of fatty acid. This compound is characterized by the presence of two double bonds in the 9th and 11th positions, both in the cis configuration (denoted by “Z”). It is commonly found in various natural sources, including plant oils and animal fats.
Mechanism of Action
Target of Action
The primary targets of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester, also known as methyl (9Z,11Z)-octadeca-9,11-dienoate, are GADD45 , p53 , and PPARγ . These targets play crucial roles in cell signaling, apoptosis, and lipid biochemistry .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a process of programmed cell death . It up-regulates the expression of GADD45, p53, and PPARγ, thereby promoting apoptosis .
Biochemical Pathways
The compound affects the pathways related to apoptosis and lipid biochemistry . The up-regulation of GADD45, p53, and PPARγ leads to downstream effects that promote apoptosis and alter lipid biochemistry .
Pharmacokinetics
It’s known that the compound is a more lipid-soluble form of the free acid , which suggests it may have good bioavailability due to its ability to cross lipid bilayers.
Result of Action
The result of the compound’s action is the induction of apoptosis in cells . In colon cancer Caco-2 cells, the compound has shown potential as a tumor growth suppressor . It also inhibits DNA polymerases and topoisomerases .
Action Environment
As a lipid-soluble compound , its action may be influenced by the lipid composition of the environment, and it may be more stable in lipid-rich environments.
Biochemical Analysis
Biochemical Properties
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to be metabolized by enzymes such as lipases and esterases, which hydrolyze the ester bond to release the free fatty acid. This compound can also interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins (FABPs) and lipoproteins. These interactions facilitate the incorporation of the fatty acid into cellular membranes and lipid droplets, influencing lipid homeostasis and energy metabolism .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid metabolism and inflammation. Additionally, this compound can affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby impacting cellular redox balance and oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to the activation or repression of target genes involved in lipid metabolism, inflammation, and cell differentiation. This compound can also inhibit or activate enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the biosynthesis of eicosanoids, signaling molecules that play a role in inflammation and immune responses. Furthermore, this compound can influence gene expression by modulating transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can undergo oxidation and isomerization when exposed to light, heat, or air. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism, gene expression, and cell signaling pathways. These effects are often dose-dependent and can vary based on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, this compound has been shown to have beneficial effects on lipid metabolism, inflammation, and oxidative stress. At high doses, it can exhibit toxic or adverse effects, such as liver damage, oxidative stress, and disruption of lipid homeostasis. Threshold effects have been observed, where the compound’s impact on biological processes changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including β-oxidation, desaturation, and elongation. It can be converted to other bioactive lipids, such as conjugated linoleic acids (CLAs), through enzymatic reactions. Enzymes such as acyl-CoA oxidase and fatty acid desaturases play a crucial role in these metabolic processes. The compound can also affect metabolic flux and metabolite levels, influencing overall lipid metabolism and energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be incorporated into lipoproteins for transport through the bloodstream and taken up by cells via fatty acid transporters. Once inside the cell, it can bind to fatty acid-binding proteins (FABPs) and be directed to specific cellular compartments, such as lipid droplets, mitochondria, and the endoplasmic reticulum. These interactions influence the compound’s localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and peroxisomes, where it participates in lipid metabolism and energy production. Post-translational modifications, such as phosphorylation and acetylation, can also influence its localization and function. These modifications can direct the compound to specific cellular compartments, enhancing its interactions with target biomolecules and modulating its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,11Z)-9,11-Octadecadienoic acid methyl ester typically involves the esterification of octadecadienoic acid with methanol. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
Octadecadienoic acid+MethanolAcid Catalyst(9Z,11Z)-9,11-Octadecadienoic acid methyl ester+Water
Industrial Production Methods
Industrial production of this compound often involves the transesterification of triglycerides found in natural oils. This process uses methanol and a base catalyst, such as sodium methoxide or potassium hydroxide, to produce the methyl ester. The reaction is typically carried out at elevated temperatures and pressures to ensure high yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form saturated methyl esters.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), is commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols, and carboxylic acids.
Reduction: Saturated methyl esters.
Substitution: Alcohols and other substituted esters.
Scientific Research Applications
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Used in the production of biodiesel and as a lubricant additive.
Comparison with Similar Compounds
Similar Compounds
9-Octadecenoic acid (Z)-, methyl ester:
(9Z,11E,14Z)-octadeca-9,11,14-trienoic acid: Contains three double bonds in the 9th, 11th, and 14th positions.
Uniqueness
(9Z,11Z)-9,11-Octadecadienoic acid methyl ester is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interactions with biological systems, making it valuable for various applications.
Properties
IUPAC Name |
methyl (9Z,11Z)-octadeca-9,11-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-11H,3-7,12-18H2,1-2H3/b9-8-,11-10- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIWYYOMPLJRMC-XESWYYRISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC=CCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C=C/CCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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